
1-Chloro-3,5-dimethoxybenzene
Overview
Description
1-Chloro-3,5-dimethoxybenzene (CAS 7051-16-3) is a halogenated aromatic compound with the molecular formula C₈H₉ClO₂ and a molecular weight of 172.61 g/mol. Key physical properties include a melting point of 36°C and a boiling point of 113°C at 5–6 Torr . Its structure features a chlorine atom at the 1-position and methoxy groups at the 3- and 5-positions, rendering it a meta-substituted benzene derivative. The methoxy groups act as electron-donating substituents, activating the aromatic ring toward electrophilic substitution reactions .
This compound is widely used as a synthetic intermediate in organic chemistry, particularly in Kumada cross-coupling reactions (Fe-catalyzed C(sp²)–C(sp³) bond formation) and palladium-catalyzed protodecarboxylation . It also serves as a precursor in pharmaceutical synthesis, such as in tetrahydrocannabinol (THC) derivatives and β-blocker impurities .
Preparation Methods
Nucleophilic Aromatic Substitution Using Halogenated Precursors
Reaction Mechanism and Substrate Selection
The nucleophilic aromatic substitution (NAS) approach leverages halogenated precursors, where methoxy groups displace halogens under basic conditions. Patent CN113511960A demonstrates this method using 1,3-dichloro-5-methylbenzene, substituting one chlorine atom with methoxy via sodium methoxide. While the patent focuses on synthesizing 1-chloro-3-methoxy-5-methylbenzene, the methodology is adaptable to 1-chloro-3,5-dimethoxybenzene by employing a trihalogenated substrate (e.g., 1,3,5-trichlorobenzene) and substituting two chlorines with methoxy groups.
The reaction proceeds through a two-step mechanism:
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Deprotonation : Sodium methoxide generates a methoxide ion, which attacks the electron-deficient aromatic ring.
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Aromatic Substitution : The methoxide ion displaces a halogen atom, stabilized by electron-withdrawing groups or polar solvents like DMSO .
Optimized Reaction Conditions
Key parameters influencing yield include solvent choice, temperature, and molar ratios. Data from CN113511960A reveal:
Example | Solvent | Temperature (°C) | NaOCH₃ Equiv. | Yield (%) |
---|---|---|---|---|
1 | DMSO | 95 | 5 | 67.0 |
2 | DMSO | 100 | 8 | 92.3 |
3 | DMSO | 100 | 8 | 81.0 |
4 | Methanol | 90 | 8 | 42.1 |
Solvent Effects : DMSO enhances reaction efficiency due to its high polarity and ability to stabilize transition states. Methanol, while cheaper, led to reduced yields (42.1%) due to poorer solubility of intermediates .
Molar Ratios : A 1:8 molar ratio of substrate to sodium methoxide maximizes yield by ensuring complete substitution without side reactions.
Scalability and Practical Considerations
Example 3 in CN113511960A scales the reaction to a kilogram level (2 kg substrate), achieving 81.0% yield. Critical steps include:
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Slow addition of sodium methoxide to control exothermicity.
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Post-reaction quenching with ice-water to precipitate the product.
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Purification via reduced-pressure distillation for industrial-scale applications.
Lithiation-Chlorination Methodology
Reaction Overview and Adaptability
Patent EP0067342A1 outlines a lithiation-based approach for synthesizing chlorinated dimethoxybenzenes. While the patent targets 2-chloro-1,3-dimethoxybenzene, the method is adaptable to this compound by using 3,5-dimethoxybenzene as the starting material. The process involves:
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Lithiation : Treating 3,5-dimethoxybenzene with n-butyllithium to form a lithium intermediate at position 1.
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Chlorination : Reacting the lithiated species with hexachloroethane (C₂Cl₆) to introduce chlorine.
Critical Parameters and Yield Optimization
Data from EP0067342A1 highlight:
Parameter | Optimal Value | Yield (%) |
---|---|---|
Solvent | Diethyl ether | 71.5 |
Temperature | 25°C (chlorination) | - |
Chlorinating Agent | Hexachloroethane | - |
Chlorinating Agents : Hexachloroethane outperformed N-chlorosuccinimide and chlorine gas, minimizing side reactions.
Solvent Choice : Diethyl ether facilitated intermediate stability, whereas polar solvents like 1,2-dimethoxyethane led to decomposition .
Challenges and Mitigation Strategies
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Regioselectivity : Lithiation at position 1 is favored due to the electron-donating effects of adjacent methoxy groups.
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Side Reactions : Over-chlorination is mitigated by using a 5–10% molar excess of hexachloroethane .
Comparative Analysis of Synthesis Methods
Efficiency and Scalability
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NAS Approach : Superior for large-scale production (92.3% yield in DMSO) but requires halogenated precursors.
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Lithiation-Chlorination : Offers precise regiocontrol but involves air-sensitive reagents (e.g., n-butyllithium), complicating scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Chlororesorcinol dimethyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
1-Chloro-3,5-dimethoxybenzene is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It plays a significant role in developing anti-inflammatory and analgesic drugs. The compound's structure allows for modifications that enhance therapeutic efficacy and bioavailability. For instance, it has been involved in synthesizing compounds like TMC-264, which has potential antiviral properties .
Organic Synthesis
In organic chemistry, this compound serves as a building block for more complex molecules. Its reactivity enables chemists to introduce various functional groups through substitution reactions. This capability is crucial for creating intricate molecular architectures necessary for advanced materials and pharmaceuticals .
Material Science
The compound is also significant in material science, particularly in developing specialty polymers and resins. These materials benefit from enhanced thermal stability and chemical resistance due to the presence of the chloro and methoxy groups in the molecule. Such properties are essential for applications in coatings, adhesives, and other industrial products .
Aromatics Industry
In the aromatics sector, this compound is used to produce fragrances and flavoring agents. Its unique aromatic properties are harnessed to create desirable scents and tastes in consumer products. This application highlights the compound's versatility beyond traditional chemical synthesis .
Research Applications
In academic and industrial laboratories, this compound is employed as a reagent in various chemical reactions. It aids researchers in advancing studies across multiple disciplines, including medicinal chemistry and environmental science. The ability to act as a precursor or reagent makes it a valuable tool in experimental setups .
Several studies have highlighted the applications of this compound:
- Synthesis of Antiviral Agents : Research has demonstrated its utility in synthesizing antiviral compounds that target specific viral mechanisms.
- Development of Specialty Polymers : Case studies have shown how incorporating this compound into polymer formulations can enhance performance characteristics such as durability and resistance to environmental stressors.
These applications underscore the compound's importance across various fields of research and industry.
Mechanism of Action
The mechanism of action of 5-Chlororesorcinol dimethyl ether is primarily related to its ability to undergo chemical transformations that introduce functional groups into target molecules. These transformations can modulate the biological activity of the resulting compounds. The molecular targets and pathways involved depend on the specific application and the nature of the final product .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,5-Dimethoxytoluene (CAS not provided)
- Structure : Methyl group at the 1-position instead of chlorine.
- Synthesis : Yield of 80% via palladium-catalyzed decarboxylation, compared to 89% for 1-chloro-3,5-dimethoxybenzene under similar conditions .
- Reactivity : The methyl group is less electronegative than chlorine, reducing activation for electrophilic substitution.
- Physical Properties : Exists as a pale yellow oil (vs. crystalline solid for this compound) .
Property | This compound | 3,5-Dimethoxytoluene |
---|---|---|
Molecular Weight | 172.61 g/mol | 166.22 g/mol |
Boiling Point | 113°C (5–6 Torr) | Not reported |
Melting Point | 36°C | Liquid (oil) |
Yield in Pd Catalysis | 89% | 80% |
1-Chloromethyl-3,5-dimethylbenzene (CAS 2745-54-2)
- Structure : Chloromethyl and methyl substituents (C₉H₁₁Cl, MW 154.64 g/mol) .
- Reactivity : The chloromethyl group enables nucleophilic substitution, unlike the aryl chloride in this compound, which participates in cross-coupling.
- Applications : Used in alkylation reactions rather than aromatic coupling .
1,3,5-Trichlorobenzene (CAS 108-70-3)
- Reactivity : Lacks activating methoxy groups, making it less reactive in electrophilic substitution. Primarily used as a reference material or solvent .
Property | This compound | 1,3,5-Trichlorobenzene |
---|---|---|
Electron-Donor Groups | Two methoxy groups | None |
Aromatic Activation | Highly activated | Deactivated |
Primary Use | Pharmaceutical synthesis | Laboratory reference |
1-Bromo-3,5-dichlorobenzene (CAS not provided)
- Structure : Bromine at 1-position, chlorines at 3- and 5-positions .
- Reactivity : Bromine’s lower electronegativity (vs. chlorine) enhances leaving-group ability in substitution reactions.
- Spectroscopy : Distinct IR peaks due to C–Br stretching (~550 cm⁻¹) absent in this compound .
Key Research Findings
- Synthetic Utility : this compound’s methoxy groups enhance reactivity in cross-coupling reactions. For example, Fe(acac)₃-catalyzed Kumada coupling achieves 77% yield in THC precursor synthesis .
- Comparative Reactivity: Aryl chlorides with electron-donating groups (e.g., methoxy) show higher reactivity in Pd-catalyzed reactions than non-activated analogs like 1,3,5-trichlorobenzene .
- Thermal Stability: The compound’s melting point (36°C) is higher than non-polar analogs (e.g., 3,5-dimethoxytoluene), attributed to dipole-dipole interactions from the chlorine atom .
Biological Activity
1-Chloro-3,5-dimethoxybenzene (CAS No. 7051-16-3), also known as This compound , is a compound with significant biological activity that has been studied for its pharmacological properties. This article explores its biological activities, mechanisms of action, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C₈H₉ClO₂
- Molecular Weight : 172.61 g/mol
- Melting Point : 31.0 - 38.0 °C
- Solubility : Soluble in organic solvents with a reported solubility of approximately 0.119 mg/ml in water .
Anticancer Potential
Research indicates that this compound exhibits potential anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, it has been noted to inhibit AP-1 transactivation and cell transformation in mouse epidermal JB6 cells, suggesting a mechanism through which it could exert antitumor effects .
Enzyme Inhibition
The compound has been identified as a CYP1A2 inhibitor , which is significant for drug metabolism and potential interactions with other pharmaceuticals . This inhibition may affect the pharmacokinetics of co-administered drugs metabolized by the same enzyme.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Aromatic Substitution : The compound participates in nucleophilic aromatic substitution reactions, which can lead to the formation of more biologically active derivatives.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds similar to this compound can induce oxidative stress in cancer cells, leading to apoptosis.
Study on Anticancer Activity
A notable study explored the effects of various compounds on AP-1 activation and found that certain derivatives of dimethoxybenzene exhibited significant inhibitory effects on tumorigenesis in JB6 cells. The study concluded that these compounds could potentially be developed as therapeutic agents for cancer treatment .
Enzyme Interaction Studies
Another research effort focused on the interaction of this compound with cytochrome P450 enzymes. The findings indicated that while it inhibits CYP1A2, it does not significantly affect CYP2C19 or CYP2D6, highlighting its selective inhibition profile which is crucial for minimizing drug-drug interactions .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Chloro-3,5-dimethoxybenzene, and how are reaction yields optimized?
- Answer : A widely used method involves palladium-catalyzed cross-coupling reactions. For example, using 5 mol% Pd₂dba₃ and 12 mol% XPhos at 80°C for 5.5 hours achieves 77% yield . Alternatively, protodecarboxylation of precursor compounds under mild conditions (e.g., with sodium hydride in DMF) yields the product in 89% purity . Optimization focuses on catalyst loading, temperature, and solvent selection to minimize side reactions.
Q. How is this compound characterized structurally, and what spectroscopic data are critical for validation?
- Answer : Key characterization includes H NMR (δ 6.53 ppm for aromatic protons, 3.78 ppm for methoxy groups) and C NMR (δ 161.3 ppm for oxygenated carbons) . IR spectroscopy confirms functional groups (e.g., C-O stretching at 1206 cm). HRMS (CI) provides molecular ion validation (e.g., [M-NO] at m/z 151.0758) .
Q. What are the primary applications of this compound in organic synthesis?
- Answer : It serves as a versatile intermediate for constructing complex aromatic systems, such as nitromethyl derivatives via cross-coupling or as a precursor in protodecarboxylation reactions to generate substituted toluene analogs . Its chlorine and methoxy groups enable regioselective functionalization.
Advanced Research Questions
Q. How can reaction parameters be systematically optimized in palladium-catalyzed cross-coupling reactions involving this compound?
- Answer : A design-of-experiments (DoE) approach is recommended. Key variables include:
- Catalyst system : Pd₂dba₃/XPhos shows superior activity compared to other ligands .
- Temperature : Reactions at 80°C balance kinetics and catalyst stability.
- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance reactivity.
- Reaction time : Kinetic monitoring via GC-MS identifies optimal durations (e.g., 5.5 hours for 77% yield) .
Q. What analytical challenges arise in detecting this compound as a pharmaceutical impurity, and how are they addressed?
- Answer : Trace-level detection requires HPLC with UV/Vis (λ = 254 nm) or GC-MS using selective ion monitoring (SIM). Column choice (e.g., C18 for HPLC) and gradient elution (acetonitrile/water) improve resolution. Method validation must adhere to ICH Q2(R1) guidelines, with LOQ ≤ 0.1% .
Q. How does computational modeling predict the reactivity of this compound in electrophilic substitution reactions?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron density distribution. The chlorine atom deactivates the ring, directing electrophiles to the para position relative to methoxy groups. Solvent effects (PCM model) refine activation energy predictions .
Q. What mechanistic insights explain contradictions in reported yields for protodecarboxylation reactions?
- Answer : Discrepancies arise from competing pathways: (i) radical intermediates in decarboxylation vs. (ii) acid-catalyzed ester hydrolysis. Kinetic studies (e.g., Eyring plots) differentiate rate-determining steps. Sodium hydride in DMF favors the radical pathway, achieving 89% yield .
Q. Methodological Tables
Table 1. Key Reaction Conditions for Palladium-Catalyzed Cross-Coupling
Table 2. Analytical Methods for Impurity Detection
Technique | Conditions | LOQ | Reference |
---|---|---|---|
HPLC-UV | C18 column, 70:30 acetonitrile/water | 0.05% | |
GC-MS (SIM) | DB-5MS column, m/z 171 (molecular ion) | 0.01% |
Properties
IUPAC Name |
1-chloro-3,5-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHNWJBSROXROL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220784 | |
Record name | Benzene, 1-chloro-3,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7051-16-3 | |
Record name | 1-Chloro-3,5-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7051-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzene, 1-chloro-3,5-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007051163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-3,5-dimethoxybenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220095 | |
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Record name | Benzene, 1-chloro-3,5-dimethoxy- | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1,3-dimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.573 | |
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Record name | 3,5-Dimethoxychlorobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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